molecular formula C17H12O3 B14676784 Methyl 5-formylphenanthrene-4-carboxylate CAS No. 35187-62-3

Methyl 5-formylphenanthrene-4-carboxylate

Cat. No.: B14676784
CAS No.: 35187-62-3
M. Wt: 264.27 g/mol
InChI Key: RYOUOWCWFIVTIA-UHFFFAOYSA-N
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Description

Methyl 5-formylphenanthrene-4-carboxylate is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylate ester group (-COOCH3) at the 4-position of the phenanthrene ring system. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formylphenanthrene-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by esterification. The process begins with the acylation of phenanthrene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the formyl group at the desired position. The resulting intermediate is then subjected to esterification using methanol and a suitable acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formylphenanthrene-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using concentrated sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2

Properties

CAS No.

35187-62-3

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 5-formylphenanthrene-4-carboxylate

InChI

InChI=1S/C17H12O3/c1-20-17(19)14-7-3-5-12-9-8-11-4-2-6-13(10-18)15(11)16(12)14/h2-10H,1H3

InChI Key

RYOUOWCWFIVTIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C3=C(C=CC=C3C=O)C=C2

Origin of Product

United States

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